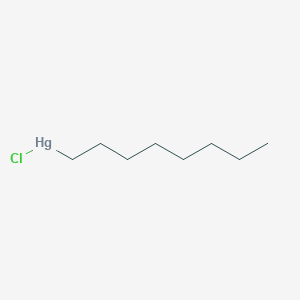

Chlorooctylmercury

説明

Chlorooctylmercury (chemical formula: C₈H₁₇HgCl) is an organomercury compound characterized by a mercury atom bonded to an octyl (C₈H₁₇) group and a chloride ion. It belongs to the alkylmercury family, where mercury forms a covalent bond with carbon. Organomercury compounds are historically significant in industrial applications, such as fungicides and preservatives, though their use has declined due to well-documented neurotoxic and environmental persistence concerns . This compound’s structure imparts lipophilicity, enabling bioaccumulation in fatty tissues, a trait common to many alkylmercury compounds .

特性

CAS番号 |

26674-66-8 |

|---|---|

分子式 |

C8H17ClHg |

分子量 |

349.26 g/mol |

IUPAC名 |

chloro(octyl)mercury |

InChI |

InChI=1S/C8H17.ClH.Hg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q;;+1/p-1 |

InChIキー |

YUMXSIQMOHOYIH-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCC[Hg]Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

クロロオクチル水銀は、水銀とアルキルハライドの直接反応によって合成することができます。一般的な反応には、水銀とアルキルヨウ化物の組み合わせが含まれ、対応する有機水銀化合物が生成されます。たとえば:

Hg+C8H17I→C8H17HgI

この反応の後、ヨウ化物基を塩化物基で置換して、クロロオクチル水銀を得ることができます:

C8H17HgI+NaCl→C8H17HgCl+NaI

工業生産方法

クロロオクチル水銀の工業生産方法では、通常、同様の合成経路が採用されますが、規模が大きくなります。反応条件は、最終製品の収率と純度が高くなるように最適化されています。適切な溶媒と触媒を使用すると、合成プロセスの効率を高めることができます。

化学反応の分析

科学研究への応用

クロロオクチル水銀は、科学研究でいくつかの用途があります。

化学: クロロオクチル水銀は、有機合成における試薬として、および特定の化学反応における触媒として使用されています。

生物学: クロロオクチル水銀は、水銀化合物と生物学的システムとの相互作用に関する研究で使用されています。

医学: クロロオクチル水銀に関する研究には、水銀系医薬品の開発における潜在的な使用が含まれます。

産業: クロロオクチル水銀は、さまざまな工業用化学薬品や材料の製造に使用されています。

科学的研究の応用

Chlorooctylmercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: this compound is employed in studies involving the interaction of mercury compounds with biological systems.

Medicine: Research on this compound includes its potential use in developing mercury-based pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

クロロオクチル水銀がその効果を発揮するメカニズムには、水銀原子と生体分子の相互作用が含まれます。水銀は、タンパク質のチオール基に結合することができ、酵素活性の阻害と細胞プロセスの混乱につながります。分子標的には、システイン残基を含む酵素やタンパク質が含まれます。

類似化合物との比較

Comparison with Similar Compounds

Chlorooctylmercury shares structural and functional similarities with other organomercury compounds, particularly alkylmercury chlorides and arylmercury derivatives. Below is a comparative analysis of key compounds:

Table 1: Comparative Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Toxicity (LD₅₀, oral rat) | Primary Uses |

|---|---|---|---|---|---|

| This compound | C₈H₁₇HgCl | ~349.3 (estimated) | Low | Moderate-High | Historical fungicide, research |

| Methylmercury chloride | CH₃HgCl | 251.07 | Slightly soluble | Extreme (LD₅₀: 10–50 mg/kg) | Environmental pollutant |

| Ethylmercury chloride | C₂H₅HgCl | 265.11 | Low | High | Preservative (discontinued) |

| Phenylmercury acetate | C₈H₈HgO₂ | 336.73 | Soluble in organic solvents | Moderate | Antiseptic, antifungal agent |

| Methoxyethylmercury chloride | C₃H₇HgOCl | 295.13 | Moderate | High | Seed disinfectant (historical) |

Structural and Functional Comparisons

- Alkyl Chain Length : this compound’s octyl group confers greater lipophilicity compared to methyl- and ethylmercury derivatives, which have shorter alkyl chains. This reduces its water solubility but increases persistence in lipid-rich environments .

- Toxicity : Shorter alkyl chains (e.g., methyl, ethyl) correlate with higher neurotoxicity due to efficient penetration of the blood-brain barrier. Methylmercury chloride (LD₅₀: 10–50 mg/kg) is significantly more toxic than this compound, which exhibits moderate toxicity due to reduced bioavailability .

- Applications : Unlike phenylmercury acetate, which was used in antiseptics, this compound’s primary historical role was as a fungicide. Methoxyethylmercury chloride (C₃H₇HgOCl), with a polar methoxy group, was utilized as a seed disinfectant but shares this compound’s phased-out status due to regulatory restrictions .

Chemical Stability and Environmental Impact

- Degradation: this compound’s stability in soil and water is higher than that of inorganic mercury compounds (e.g., mercuric chloride, HgCl₂), which readily ionize. However, it is less persistent than methylmercury, which biomagnifies in aquatic food chains .

- Biotransformation: Unlike arylmercury compounds (e.g., phenylmercury acetate), this compound resists rapid degradation to inorganic mercury, prolonging its environmental half-life .

Research Findings

- Toxicokinetics : Studies indicate that this compound’s octyl group slows metabolic demethylation in the liver compared to methylmercury, delaying excretion and increasing organ retention .

- Comparative Ecotoxicity : In aquatic systems, this compound’s toxicity to fish (LC₅₀: 0.1–1 ppm) is lower than methylmercury (LC₅₀: 0.01–0.1 ppm) but higher than phenylmercury acetate (LC₅₀: 1–10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。